molecular formula C84H130N24O32S2 B026846 Prothrombin precursor (13-29) CAS No. 105931-25-7

Prothrombin precursor (13-29)

Cat. No. B026846
CAS RN: 105931-25-7
M. Wt: 2052.2 g/mol
InChI Key: PKYMHAADCDTECT-HJPBRXGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prothrombin precursor (13-29) is a peptide that has been extensively researched in recent years due to its potential applications in the field of biotechnology. This peptide is a fragment of the prothrombin protein and has been found to possess several unique properties that make it a valuable tool in scientific research. In

Scientific Research Applications

Prothrombin precursor (Prothrombin precursor (13-29)) has been used in a variety of scientific research applications, including the study of blood coagulation, the development of new drugs, and the investigation of protein-protein interactions. One of the most promising applications of prothrombin precursor (Prothrombin precursor (13-29)) is in the development of new anticoagulant drugs. This peptide has been found to inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade, making it a potential target for the treatment of blood clotting disorders.

Mechanism of Action

Prothrombin precursor (Prothrombin precursor (13-29)) works by binding to thrombin and inhibiting its activity. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition can prevent the formation of blood clots. The exact mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) is not fully understood, but it is thought to involve the binding of the peptide to the active site of thrombin, preventing it from interacting with its substrates.
Biochemical and Physiological Effects:
Prothrombin precursor (Prothrombin precursor (13-29)) has been found to have several biochemical and physiological effects. In addition to its anticoagulant activity, this peptide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory effects, suggesting that it may have applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of prothrombin precursor (Prothrombin precursor (13-29)) is its high purity and stability, which makes it a reliable tool for scientific research. However, this peptide can be difficult and expensive to synthesize, which may limit its use in some labs. Additionally, the exact mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on prothrombin precursor (Prothrombin precursor (13-29)). One area of interest is the development of new anticoagulant drugs based on this peptide. Another potential direction is the investigation of the peptide's antimicrobial and anti-inflammatory properties, which may lead to the development of new antibiotics and treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) and its interactions with other proteins and enzymes.

Synthesis Methods

Prothrombin precursor (Prothrombin precursor (13-29)) is typically synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the temporary chemical groups are removed, and the peptide is cleaved from the resin. The resulting peptide is then purified using various chromatography techniques to obtain a highly pure product.

properties

CAS RN

105931-25-7

Product Name

Prothrombin precursor (13-29)

Molecular Formula

C84H130N24O32S2

Molecular Weight

2052.2 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]pentanoyl]oxy-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-oxopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

PKYMHAADCDTECT-HJPBRXGXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N

Other CAS RN

105931-25-7

synonyms

prothrombin precursor (13-29)

Origin of Product

United States

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